molecular formula C44H26I4N4 B13649663 5,10,15,20-Tetrakis(3-iodophenyl)porphyrin

5,10,15,20-Tetrakis(3-iodophenyl)porphyrin

Cat. No.: B13649663
M. Wt: 1118.3 g/mol
InChI Key: BIHWRSWVZVTYDW-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(3-iodophenyl)porphyrin is a porphyrin derivative, a class of compounds known for their extensive applications in various fields due to their unique chemical structure Porphyrins are macrocyclic compounds composed of four pyrrole subunits interconnected via methine bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetrakis(3-iodophenyl)porphyrin typically involves the condensation of pyrrole with 3-iodobenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting porphyrinogen is then oxidized to form the desired porphyrin compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetrakis(3-iodophenyl)porphyrin undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups, making the compound versatile for further modifications.

    Oxidation and Reduction: The porphyrin core can undergo redox reactions, which are essential in its applications in catalysis and photodynamic therapy.

    Metalation: The compound can form metal complexes by coordinating with metal ions, enhancing its properties for specific applications.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

    Metalation: Metal salts like zinc acetate or copper chloride.

Major Products

    Substituted Porphyrins: Depending on the substituents introduced, various functionalized porphyrins can be obtained.

    Metal Complexes: Coordination with metals results in metalloporphyrins, which have distinct properties and applications.

Scientific Research Applications

5,10,15,20-Tetrakis(3-iodophenyl)porphyrin has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic reactions, particularly in oxidation and reduction processes.

    Biology: Employed in studies involving enzyme mimetics and as a probe for studying biological systems.

    Medicine: Utilized in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.

    Industry: Applied in the development of sensors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetrakis(3-iodophenyl)porphyrin varies depending on its application:

    Photodynamic Therapy: Upon light activation, the compound generates reactive oxygen species that induce cell death in targeted cancer cells.

    Catalysis: Acts as a catalyst by facilitating electron transfer processes in oxidation and reduction reactions.

    Metal Complexes: The porphyrin core coordinates with metal ions, altering its electronic properties and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin
  • 5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)porphyrin
  • 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

Uniqueness

5,10,15,20-Tetrakis(3-iodophenyl)porphyrin is unique due to the specific positioning of iodine atoms, which enhances its reactivity and potential for further functionalization. This makes it particularly valuable in applications requiring high reactivity and specificity.

Properties

Molecular Formula

C44H26I4N4

Molecular Weight

1118.3 g/mol

IUPAC Name

5,10,15,20-tetrakis(3-iodophenyl)-21,23-dihydroporphyrin

InChI

InChI=1S/C44H26I4N4/c45-29-9-1-5-25(21-29)41-33-13-15-35(49-33)42(26-6-2-10-30(46)22-26)37-17-19-39(51-37)44(28-8-4-12-32(48)24-28)40-20-18-38(52-40)43(36-16-14-34(41)50-36)27-7-3-11-31(47)23-27/h1-24,49,52H

InChI Key

BIHWRSWVZVTYDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)I)C8=CC(=CC=C8)I)C=C4)C9=CC(=CC=C9)I)N3

Origin of Product

United States

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